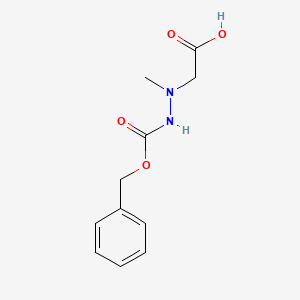

2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid

Description

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-[methyl(phenylmethoxycarbonylamino)amino]acetic acid |

InChI |

InChI=1S/C11H14N2O4/c1-13(7-10(14)15)12-11(16)17-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,16)(H,14,15) |

InChI Key |

OGXKBKXPIQXCIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid typically involves the reaction of N-benzyloxycarbonyl hydrazine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the hydrazinyl moiety. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the hydrazinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Group Variations

2-(2-(tert-Butoxycarbonyl)-1-methylhydrazinyl)acetic Acid

- CAS : 142683-66-7

- Molecular Formula : C₉H₁₆N₂O₄

- Molecular Weight : 216.23 g/mol

- Key Functional Groups : tert-Butoxycarbonyl (Boc), methylhydrazinyl, acetic acid.

- Comparison :

- The Boc group in this analog replaces the benzyloxy carbonyl (Cbz) group. Boc is thermally and hydrolytically more stable under acidic conditions compared to Cbz, making it preferable in stepwise syntheses requiring orthogonal protection .

- The tert-butyl group provides steric hindrance, reducing unwanted side reactions during nucleophilic substitutions.

2-{2-[(E)-(2-Benzoylhydrazin-1-ylidene)methyl]phenoxy}acetic Acid

- CAS: Not provided (C₁₆H₁₄N₂O₄)

- Molecular Weight : 298.29 g/mol

- Key Functional Groups: Benzoyl hydrazone, phenoxyacetic acid.

- Crystallographic data (monoclinic P21/c space group, unit cell parameters: a = 12.2173 Å, b = 7.8523 Å, c = 15.6025 Å) suggest a rigid planar structure due to the hydrazone group, which may influence solubility and crystallinity .

Functional Group Modifications

2-Acetyl-2-methyl-1-phenylhydrazine

- CAS: Not explicitly listed ()

- Molecular Formula : C₉H₁₂N₂O

- Key Functional Groups : Acetyl, phenylhydrazine.

- Comparison :

2-(2-(Thiophene-2-carbonylsulfanyl)propanoylamino)acetic Acid

- CAS : 72324-18-6

- Molecular Formula : C₁₁H₁₂N₂O₃S₂

- Key Functional Groups : Thiophene carbonyl, sulfanyl, acetic acid.

- The propanoylamino linker may increase hydrophobicity, affecting solubility in polar solvents.

Structural Analogues with Heterocyclic Moieties

Benzeneacetic Acid, 2-[[1-[(3-Methoxyphenyl)methyl]-1H-benzimidazol-2-yl]methoxy]-

- CAS : 502177-73-3

- Molecular Formula : C₂₄H₂₂N₂O₄

- Molecular Weight : 402.44 g/mol

- Key Functional Groups : Benzimidazole, methoxybenzyl, acetic acid.

Biological Activity

2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid, also known as a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methylhydrazinyl moiety, suggesting possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The structural representation can be summarized as follows:

- Benzyloxycarbonyl Group : Enhances solubility and stability.

- Methylhydrazinyl Moiety : May contribute to biological activity through redox reactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : The presence of the methylhydrazinyl group may confer antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other therapeutic agents.

Case Studies

-

Cytotoxicity Assays :

- A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.

-

Antioxidant Activity Assessment :

- The compound was evaluated using DPPH radical scavenging assays, where it exhibited a significant reduction in DPPH absorbance at concentrations above 50 µM, indicating strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.

-

Enzyme Inhibition Studies :

- In vitro assays indicated that the compound inhibited the activity of certain proteolytic enzymes, such as cathepsin B and D, which are implicated in cancer metastasis and progression.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.